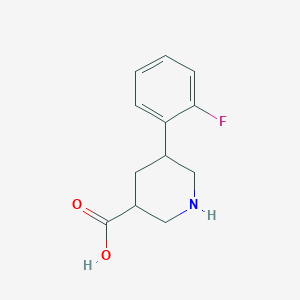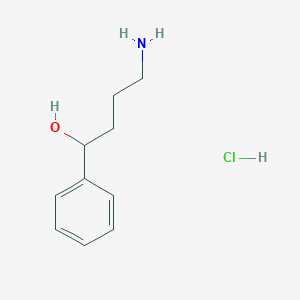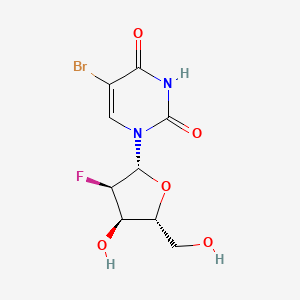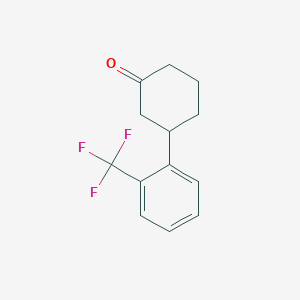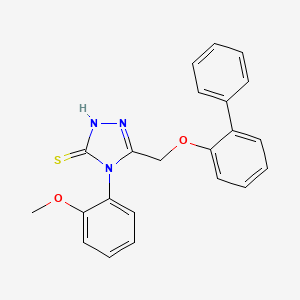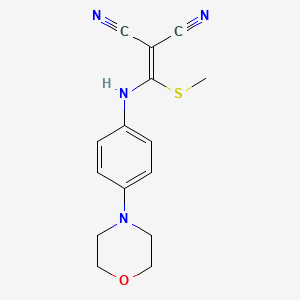
2-((Methylthio)((4-morpholinophenyl)amino)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Methylthio)((4-morpholinophenyl)amino)methylene)malononitrile is a complex organic compound known for its unique chemical structure and reactivity. This compound, with the molecular formula C14H16N4OS, is characterized by the presence of a morpholine ring, a methylthio group, and a malononitrile moiety. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylthio)((4-morpholinophenyl)amino)methylene)malononitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-morpholinophenylamine, methylthioacetic acid, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 4-morpholinophenylamine and methylthioacetic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization with malononitrile in the presence of a base, such as sodium ethoxide, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((Methylthio)((4-morpholinophenyl)amino)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the malononitrile moiety, where nucleophiles like amines or thiols replace the cyano groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium ethoxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((Methylthio)((4-morpholinophenyl)amino)methylene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((Methylthio)((4-morpholinophenyl)amino)methylene)malononitrile involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids, leading to cellular effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((Methylthio)((4-piperidinophenyl)amino)methylene)malononitrile
- 2-((Ethylthio)((4-morpholinophenyl)amino)methylene)malononitrile
- 2-((Methylthio)((4-morpholinophenyl)amino)methylene)malononitrile derivatives
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and methylthio group enhances its solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16N4OS |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[methylsulfanyl-(4-morpholin-4-ylanilino)methylidene]propanedinitrile |
InChI |
InChI=1S/C15H16N4OS/c1-21-15(12(10-16)11-17)18-13-2-4-14(5-3-13)19-6-8-20-9-7-19/h2-5,18H,6-9H2,1H3 |
InChI Key |
BGPWQSNAQXQZSE-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C(C#N)C#N)NC1=CC=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13085705.png)
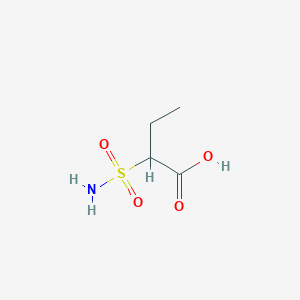
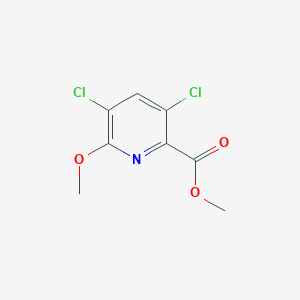
![1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7'-fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]](/img/structure/B13085721.png)

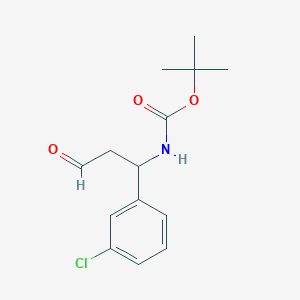


![2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13085764.png)
